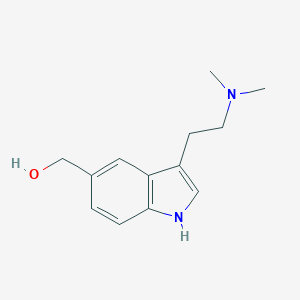
5-Hydroxymethyl-N,N-dimethyltryptamine
Overview
Description
5-Hydroxymethyl-N,N-dimethyltryptamine is a chemical compound belonging to the tryptamine class. It is structurally similar to N,N-dimethyltryptamine, a well-known psychedelic compound. The molecular formula of this compound is C13H18N2O, and it has a molecular weight of 218.29 g/mol
Preparation Methods
The synthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine involves several steps. One common synthetic route starts with the precursor 3-(2-dimethylaminoethyl)indole, which undergoes a series of reactions to introduce the hydroxymethyl group at the 5-position of the indole ring The reaction conditions typically involve the use of reagents such as formaldehyde and a reducing agent like sodium borohydride
Chemical Reactions Analysis
5-Hydroxymethyl-N,N-dimethyltryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
5-Hydroxymethyl-N,N-dimethyltryptamine has several scientific research applications. In chemistry, it is used as a research tool to study the structure-activity relationships of tryptamine derivatives. In biology, it is investigated for its potential effects on the serotonin system, which is implicated in mood regulation and various neurological disorders. In medicine, this compound is being explored for its potential therapeutic effects, including its ability to modulate brain activity and its potential use in treating conditions like depression and anxiety. Additionally, it has applications in the study of neurogenesis and brain imaging studies.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, including the 5-HT1A and 5-HT2A receptors . By binding to these receptors, it modulates the release of neurotransmitters and affects various signaling pathways involved in mood regulation, perception, and cognition . The exact molecular targets and pathways involved are still under investigation, but its effects on the serotonin system are well-documented .
Comparison with Similar Compounds
5-Hydroxymethyl-N,N-dimethyltryptamine is structurally similar to other tryptamine derivatives, such as N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine . These compounds share a common indole ring structure but differ in their functional groups, which can significantly affect their pharmacological properties. For example, 5-methoxy-N,N-dimethyltryptamine is known for its potent hallucinogenic effects and its therapeutic potential for anxiety and depression . The hydroxymethyl group in this compound may confer unique properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISRIZCNFDUGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437533 | |
| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334981-08-7 | |
| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYMETHYL-N,N-DIMETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZF5AV6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
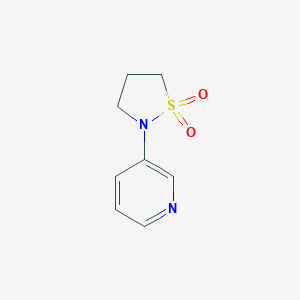
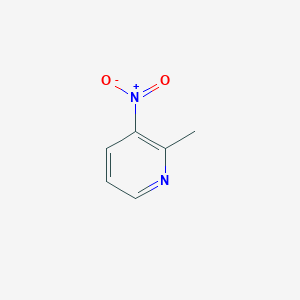
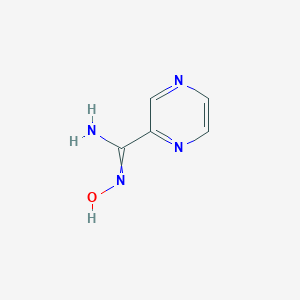
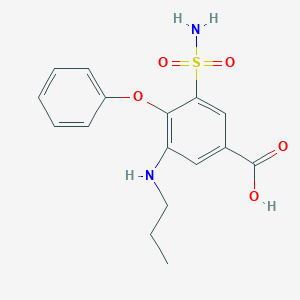

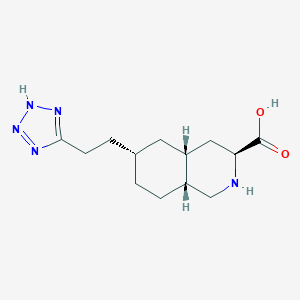

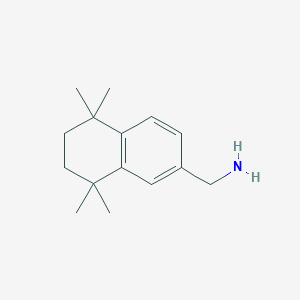

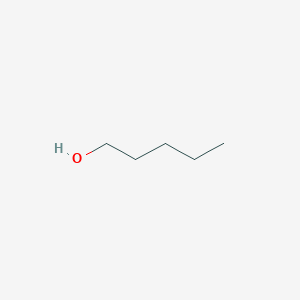
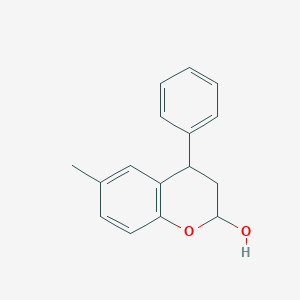
![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)
